Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2. It is known for its unique structure, which includes a piperidine ring substituted with a pyrrolidine group and two fluorine atoms. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with difluoromethyl pyrrolidine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but lacks the pyrrolidine group, resulting in different chemical properties and reactivity.
Tert-butyl 4-(3,3-difluoropiperidin-4-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of a piperidine ring, leading to variations in its biological activity and applications.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)18-9-6-11(14(15,16)10-18)17-7-4-5-8-17/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQJOUSZGCPEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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